Product packaging for Ald-Ph-amido-PEG11-NH-Boc(Cat. No.:CAS No. 1245813-70-0)

Ald-Ph-amido-PEG11-NH-Boc

Cat. No.: B1397137
CAS No.: 1245813-70-0
M. Wt: 776.9 g/mol
InChI Key: RDSLXILMKJRJBU-UHFFFAOYSA-N
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Description

Contextualizing Functionalized Polyethylene (B3416737) Glycol (PEG) in Contemporary Chemical Biology and Materials Science Research

Functionalized polyethylene glycol (PEG) has become an indispensable tool in both chemical biology and materials science. labinsights.nl In chemical biology, PEG chains are attached to proteins, peptides, oligonucleotides, or small molecule drugs to improve their pharmacokinetic and pharmacodynamic profiles. biochempeg.comwikipedia.orgnih.gov This process can mask the therapeutic agent from the host's immune system and increase its size, thereby reducing renal clearance and protecting it from enzymatic degradation. wikipedia.orgnih.gov The result is a longer-lasting therapeutic effect and potentially reduced dosing frequency. nih.gov

Beyond protein therapeutics, functionalized PEGs are crucial in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and nanoparticle formulations. nih.govfujifilm.com In materials science, the unique properties of PEG are harnessed to create biocompatible materials. PEG-based hydrogels, for instance, are widely used as scaffolds for tissue engineering and 3D cell culture, where their properties can be finely tuned. chempep.comnih.gov The surface modification of medical devices with PEG can create non-fouling surfaces that minimize non-specific protein adsorption and reduce the risk of thrombus formation. biochempeg.comchempep.com The versatility of PEG stems from its biocompatibility, low toxicity, and high solubility in aqueous environments, making it a polymer of choice for a vast array of biomedical applications. chempep.comfrontiersin.org

Design Rationale and Significance of Heterobifunctional Linkers with Orthogonal Reactivity

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. wikipedia.orgresearchgate.net This design is of paramount importance as it allows for the sequential and controlled conjugation of two different molecular entities. The key to their utility lies in "orthogonal reactivity," where each functional group reacts with its specific partner under distinct conditions, without cross-reactivity. researchgate.netrsc.org This enables chemists to construct complex bioconjugates with a high degree of precision, which is essential for applications like antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody, and for creating sophisticated molecular probes and diagnostic agents. fujifilm.comnih.gov

The significance of this design is the ability to control the site of conjugation and the stoichiometry of the final product. For example, a linker can first react with a drug molecule through one functional group, and the resulting conjugate can then be purified before reacting with an antibody through the second, orthogonal functional group. This stepwise approach avoids the formation of undesirable homodimers and other side products. Common orthogonal reactive pairs include NHS esters (amine-reactive) and maleimides (thiol-reactive), or azides and alkynes for "click chemistry". nih.govnih.gov The PEG chain incorporated into these linkers serves not only as a flexible spacer but also imparts its beneficial properties, such as increased solubility and biocompatibility, to the final conjugate. nih.gov

Structural Attributes and Research Relevance of Ald-Ph-amido-PEG11-NH-Boc as a Model Compound

This compound is a heterobifunctional linker that embodies the principles of orthogonal reactivity. cymitquimica.com Its structure consists of three key components: an aldehyde group, a long-chain PEG spacer, and a Boc-protected amine.

Aldehyde (Ald) Group: The terminal aldehyde group (specifically, an aromatic aldehyde on a phenyl ring, Ph) is reactive towards nucleophiles, particularly hydrazides, alkoxyamines, and to some extent, primary amines under specific conditions (reductive amination). thermofisher.comnih.gov This functionality is often used for conjugating to molecules that have been modified to present these nucleophilic groups. The reaction with hydrazides or alkoxyamines forms stable hydrazone or oxime linkages, respectively. nih.gov

PEG11 Spacer: The core of the linker is a discrete polyethylene glycol chain composed of eleven ethylene (B1197577) oxide units. This PEG spacer is hydrophilic, flexible, and non-immunogenic. chempep.com It provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by reducing steric hindrance. chempep.com The defined length of the PEG chain (monodisperse) is a significant advantage over polydisperse polymers, as it leads to a homogeneous final product with consistent properties, a critical requirement for therapeutic applications. acs.org

Boc-Protected Amine (NH-Boc): The other terminus of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.comjk-sci.comwikipedia.orgmasterorganicchemistry.com Once deprotected, the newly revealed primary amine can be used for a second conjugation reaction, for example, by forming a stable amide bond with an activated carboxylic acid.

The research relevance of this compound lies in its role as a non-cleavable linker for the synthesis of stable conjugates like ADCs. fujifilm.comcymitquimica.com The orthogonal nature of the aldehyde and the protected amine allows for a controlled, stepwise synthesis. A payload could first be attached via the deprotected amine, followed by conjugation to an antibody through the aldehyde group, which can be reacted with hydrazide-modified sites on the antibody. This precise control over the synthetic process makes it a valuable tool for researchers developing next-generation biotherapeutics.

Below is a table summarizing the key properties of this compound.

PropertyValue
Full Name This compound
CAS Number 1245813-70-0 glpbio.com
Molecular Formula C₃₇H₆₄N₂O₁₅ cymitquimica.comglpbio.com
Molecular Weight 776.92 g/mol cymitquimica.compharmaffiliates.com
Appearance Solid cymitquimica.com
Functional Group 1 Aldehyde (on Phenyl group)
Functional Group 2 Boc-protected Amine
Spacer 11-unit Polyethylene Glycol (PEG11)
Key Application Synthesis of Antibody-Drug Conjugates (ADCs) fujifilm.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H64N2O15 B1397137 Ald-Ph-amido-PEG11-NH-Boc CAS No. 1245813-70-0

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSLXILMKJRJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations into the Bioconjugation Chemistry and Reactivity Profile of Ald Ph Amido Peg11 Nh Boc

Chemical Reactivity of the Aldehyde Terminus in Aqueous Environments

The benzaldehyde (B42025) moiety of Ald-Ph-amido-PEG11-NH-Boc serves as an electrophilic target for various nucleophiles, enabling the formation of carbon-nitrogen double bonds (C=N). This reactivity is central to its utility in bioconjugation. The primary reactions involving the aldehyde terminus in aqueous media are the formation of hydrazones, oximes, and Schiff bases, each with distinct characteristics regarding reaction kinetics, stability, and pH sensitivity. nih.govaxispharm.com These reactions provide a versatile toolkit for covalently attaching the PEG linker, and any molecule connected to its other end, to proteins, peptides, or other biomolecules.

Mechanism and Kinetics of Hydrazone Formation with Nucleophilic Counterparts

Hydrazone linkages are formed through the condensation reaction between an aldehyde, such as the one present on this compound, and a hydrazine (B178648) derivative (R-NHNH2), most commonly an acyl hydrazide in bioconjugation contexts. polimi.it The reaction proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. nih.gov The subsequent step is the rate-limiting dehydration of this intermediate to yield the stable C=N double bond of the hydrazone. acs.org

The kinetics of hydrazone formation can vary significantly. While the reaction can proceed under mild aqueous conditions, it is often performed with an acid catalyst to facilitate the dehydration step. nih.gov Studies on hydrogel formation using PEG-aldehyde and PEG-hydrazine macromers showed that the rate of hydrazone bond formation, and thus gel evolution, is highly dependent on reaction conditions. ddmckinnon.com

Summary of Hydrazone Formation Characteristics
FeatureDescriptionReferences
Reaction TypeCondensation between an aldehyde and a hydrazine/hydrazide. polimi.it
Key IntermediateCarbinolamine nih.gov
Rate-Limiting StepAcid-catalyzed dehydration of the carbinolamine intermediate. acs.org
Typical ConditionsAqueous solution, often with mild acid catalysis. nih.gov

The rate of hydrazone formation is strongly influenced by pH. The reaction is subject to general acid catalysis, which accelerates the dehydration of the carbinolamine intermediate. nih.govddmckinnon.com However, there is an optimal pH range for the reaction. At very low pH, the hydrazine nucleophile becomes protonated and non-nucleophilic, slowing the initial attack on the carbonyl. Conversely, at high pH, there is insufficient acid to catalyze the dehydration step. ddmckinnon.com For the formation of bis-aliphatic hydrazone-linked hydrogels, the reaction was found to be fastest at a physiological pH of 7.3, with reaction rates decreasing at both more acidic and more basic pH values. ddmckinnon.com

Structural features of both the aldehyde and the hydrazine counterpart also play a crucial role. Aromatic aldehydes, like the benzaldehyde group in this compound, generally form more stable hydrazones compared to aliphatic aldehydes. nih.govacs.org The electronic properties of substituents on the aromatic ring can further modulate reactivity. Additionally, the structure of the hydrazine component is important; acyl hydrazides are often used to ensure reasonable rates of reaction, as other types of hydrazines may react too slowly to be practical. ljmu.ac.uk

A key feature of the hydrazone bond is its reversibility. In aqueous environments, the linkage is susceptible to hydrolysis, which is essentially the reverse of the formation reaction. nih.gov This hydrolysis is also acid-catalyzed, meaning the stability of the hydrazone bond is highly pH-dependent. ddmckinnon.comnih.gov Hydrazone linkages are generally stable at neutral physiological pH (around 7.4) but become increasingly labile under acidic conditions (pH < 6). nih.govnih.govacs.org

This pH-dependent stability is a critical feature exploited in applications like drug delivery, where a drug can be stably linked to a carrier in circulation and then released in the acidic microenvironment of a tumor or within intracellular compartments like endosomes. nih.govacs.org The hydrolytic stability can be tuned by altering the chemical structures adjacent to the hydrazone bond. For instance, hydrazones derived from aromatic aldehydes are significantly more stable at both neutral and acidic pH compared to those derived from aliphatic aldehydes. nih.govacs.org

pH-Dependent Stability of Hydrazone Linkages
Hydrazone TypeStability at pH 7.4Stability at pH 5.0-5.5References
Aromatic Aldehyde-DerivedHigh Stability (Half-life > 72h)High Stability (Half-life > 48h) nih.gov
Aliphatic Aldehyde-DerivedReasonably Stable (Half-lives vary)Highly Unstable (Rapid hydrolysis) nih.govacs.org

Oxime Formation with Aminooxy Reagents: Mechanistic and Stability Analyses

Oxime ligation is another powerful bioconjugation reaction involving the aldehyde terminus. It is a condensation reaction between an aldehyde or ketone and an aminooxy group (R-O-NH2) to form a stable oxime bond (C=N-O-R). broadpharm.comnih.govinterchim.fr The mechanism is analogous to hydrazone formation, proceeding through a carbinolamine-type intermediate followed by dehydration. nih.gov

The resulting oxime linkage is known for its exceptional stability, particularly when compared to hydrazones and simple imines (Schiff bases). nih.govbroadpharm.com This high stability is attributed to electronic factors; the electronegative oxygen atom in the oxime linkage reduces the electrophilicity of the C=N carbon, making it less susceptible to nucleophilic attack by water and thus more resistant to hydrolysis. nih.govresearchgate.net Due to their greater stability, oximes are often preferred for applications where a permanent, robust linkage is required. nih.govresearchgate.net

While oxime bonds are thermodynamically more stable than hydrazone bonds, their formation kinetics can be slower, especially at neutral pH. nih.govresearchgate.net The reaction rate can be significantly accelerated by the use of nucleophilic catalysts, with aniline and its derivatives being the most common. nih.govinterchim.frrsc.org Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH. nih.govacs.org

From a thermodynamic standpoint, oximes are significantly more stable than hydrazones. The equilibrium constants for oxime formation are typically greater than 10⁸ M⁻¹, whereas those for hydrazones are in the range of 10⁴–10⁶ M⁻¹. nih.gov This translates to a much greater resistance to hydrolysis. In a direct comparison of isostructural conjugates, the first-order rate constant for the hydrolysis of an oxime was found to be nearly 1000-fold lower than those for simple hydrazones at pD 7.0. nih.govscispace.com This superior hydrolytic stability makes oxime ligation a more reliable choice for creating stable bioconjugates intended for use under physiological conditions. nih.govresearchgate.net

Comparative Stability of Hydrazone vs. Oxime Linkages (at pD 7.0)
Linkage TypeRelative Hydrolysis Rate Constant (krel)Key Stability FactorReferences
Methylhydrazone~600Electron delocalization reduces electrophilicity of C=N bond. nih.govnih.gov
Acetylhydrazone~300 nih.govnih.gov
Semicarbazone~160 nih.govnih.gov
Oxime1Higher electronegativity of oxygen atom further reduces electrophilicity. nih.govnih.gov

Schiff Base Chemistry with Primary Amine-Containing Biomolecules

The aldehyde group of this compound can also react with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form an imine linkage, commonly known as a Schiff base. gsconlinepress.commdpi.com This reaction is fundamental in bioorganic chemistry and is also reversible. cas.cnresearchgate.net The formation of a Schiff base involves a nucleophilic attack by the amine on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov

However, simple imine bonds formed from aliphatic or aromatic aldehydes and primary amines are generally much less stable in aqueous solution compared to hydrazones and oximes. nih.govresearchgate.net They are prone to rapid hydrolysis back to the constituent aldehyde and amine, especially under physiological conditions. researchgate.netresearchgate.net Because of this inherent instability, Schiff base linkages are often not suitable for applications requiring long-term stability. To create a stable linkage, the C=N double bond of the initially formed Schiff base is typically reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.gov This reduction step converts the reversible imine bond into an irreversible and highly stable carbon-nitrogen single bond. mdpi.com While this two-step process provides stability, the requirement for a separate reduction step adds complexity to the conjugation protocol.

Reaction Pathway and Factors Affecting Imine Formation

The formation of an imine, or Schiff base, from the reaction of the aromatic aldehyde of this compound with a primary amine is a reversible process that proceeds through a two-step mechanism. libretexts.orgchemistrysteps.com The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde moiety. libretexts.orgscienceinfo.com This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgchemistrysteps.comopenochem.org The reaction is typically catalyzed by mild acid. chemistrysteps.comopenochem.org

Key Factors Influencing Imine Formation:

FactorEffect on Imine Formation
pH The rate of imine formation is highly pH-dependent, with the optimal pH typically being mildly acidic (around 4-5). chemistrysteps.comlibretexts.org At low pH, the amine nucleophile is protonated and non-nucleophilic, slowing the reaction. chemistrysteps.comopenochem.org At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. openochem.orglibretexts.org
Concentration of Reactants Higher concentrations of the aldehyde and amine will shift the equilibrium towards the formation of the imine, in accordance with Le Châtelier's principle. nih.gov
Removal of Water Since water is a product of the reaction, its removal will drive the equilibrium towards the imine product. wikipedia.orgtandfonline.com In research applications, this can be achieved through the use of dehydrating agents or azeotropic distillation.
Electronic Effects The electronic properties of both the aldehyde and the amine can influence the reaction rate and equilibrium. Electron-withdrawing groups on the aromatic aldehyde can increase the electrophilicity of the carbonyl carbon, potentially favoring the initial nucleophilic attack. Conversely, the nucleophilicity of the amine plays a crucial role in the initial addition step. nih.gov
Steric Hindrance Steric bulk on either the aldehyde or the amine can hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing down the rate of reaction. organicreactions.org

The reversible nature of the imine bond means that it can be susceptible to hydrolysis, which is the reverse reaction of its formation. nih.gov This instability can be a significant consideration in the design of bioconjugates for research applications where stable linkages are required. nih.govrsc.org

Strategies for Imine Stabilization in Research Conjugates (e.g., Reductive Amination)

Given the reversibility of imine formation, stabilization of the resulting C=N bond is often a critical step in bioconjugation to ensure the integrity of the conjugate. nih.gov The most common and effective strategy for achieving this is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the chemical reduction of the imine double bond to a stable secondary amine linkage. masterorganicchemistry.comlibretexts.org

Reductive amination is a form of amination that converts a carbonyl group to an amine via an intermediate imine. wikipedia.org The reaction can often be performed in a one-pot synthesis where the aldehyde (this compound) and the primary amine are mixed in the presence of a suitable reducing agent. wikipedia.orgorganicreactions.org

Common Reducing Agents for Reductive Amination:

Reducing AgentCharacteristics
Sodium Cyanoborohydride (NaBH₃CN) This is a widely used reducing agent for reductive amination because it is mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. scienceinfo.commasterorganicchemistry.com This selectivity is advantageous as it allows for the in-situ formation and reduction of the imine. scienceinfo.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Another mild and selective reducing agent that is often preferred due to its lower toxicity compared to cyanoborohydride. scribd.com It is particularly effective for the reductive amination of aldehydes and ketones. masterorganicchemistry.com
Sodium Borohydride (NaBH₄) While a stronger reducing agent than NaBH₃CN and NaBH(OAc)₃, it can be used in a stepwise procedure where the imine is formed first, and then the reducing agent is added. masterorganicchemistry.comorganic-chemistry.org If all components are mixed together, there is a risk of reducing the starting aldehyde before imine formation. masterorganicchemistry.com

The resulting secondary amine bond is a stable, covalent linkage that is not susceptible to hydrolysis under physiological conditions, making it ideal for the creation of robust research conjugates. youtube.com

Reactivity of the Boc-Protected Amine and its Deprotected Counterpart

Selective Deprotection of the tert-Butyloxycarbonyl (Boc) Group in Research Applications

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and bioconjugation due to its stability under a variety of conditions and its relatively mild removal. organic-chemistry.org The Boc group on this compound can be selectively cleaved to reveal a primary amine, which can then be used for further functionalization.

The most common method for Boc deprotection involves treatment with strong acids. acsgcipr.org The mechanism proceeds via the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. acsgcipr.org

Common Reagents for Boc Deprotection:

ReagentConditions
Trifluoroacetic Acid (TFA) TFA, often used neat or diluted in a solvent like dichloromethane (DCM), is a standard reagent for Boc deprotection. nih.gov The reaction is typically fast and efficient at room temperature.
Hydrogen Chloride (HCl) in an Organic Solvent A solution of HCl in an organic solvent, such as dioxane or ethyl acetate, is another effective method for Boc removal. nih.govresearchgate.net This can sometimes offer different selectivity compared to TFA.
Lewis Acids Certain Lewis acids can also be employed to catalyze the cleavage of the Boc group. researchgate.net
Thermal Deprotection In some cases, thermal methods can be used for Boc deprotection, potentially offering selectivity in the presence of other acid-sensitive groups. acs.org

A key advantage of the Boc protecting group is the potential for selective removal in the presence of other acid-labile protecting groups, depending on the specific reaction conditions chosen. acsgcipr.org However, a potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org To mitigate this, scavengers such as triethylsilane or anisole are sometimes added to the reaction mixture.

Chemical Reactions of the Liberated Primary Amine for Further Conjugation

Once the Boc group is removed from this compound, the resulting primary amine is a versatile nucleophile that can participate in a variety of conjugation reactions. creative-biolabs.com This allows for the sequential attachment of different molecules to the PEG linker, enabling the construction of more complex bioconjugates.

Amide Bond Formation with Carboxylic Acid-Functionalized Reagents

One of the most common and robust methods for conjugating molecules to a primary amine is through the formation of an amide bond. nih.govrsc.org This reaction typically involves coupling the deprotected amine with a carboxylic acid-functionalized reagent. Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. masterorganicchemistry.com

Common Methods for Amide Bond Formation:

MethodDescription
Carbodiimide Coupling (e.g., EDC, DCC) Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids. nih.gov The activated carboxylic acid can then react with the primary amine to form a stable amide bond. This reaction is often carried out in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.gov
Activated Esters (e.g., NHS esters) Carboxylic acids can be pre-activated as N-hydroxysuccinimide (NHS) esters. thermofisher.com These esters are reactive towards primary amines, forming an amide bond and releasing NHS as a byproduct. thermofisher.comresearchgate.net This is a very common strategy in bioconjugation.
Acyl Halides Carboxylic acids can be converted to more reactive acyl chlorides or bromides. masterorganicchemistry.com These readily react with primary amines to form amides, although this method can be less compatible with sensitive biomolecules due to the harsh conditions required for acyl halide formation and the release of acid as a byproduct. aatbio.com

The resulting amide bond is highly stable, making this a preferred method for creating permanent linkages in research conjugates. nih.gov

Reductive Amination Reactions with Carbonyl-Containing Substrates

The liberated primary amine can also undergo reductive amination with a second, different aldehyde or ketone. organicreactions.orgorganic-chemistry.org This reaction pathway is analogous to the one described for the benzaldehyde moiety of the linker but utilizes the newly deprotected amine as the nucleophile.

The process again involves the initial formation of an imine (or Schiff base) between the primary amine and the carbonyl group of the substrate, followed by reduction to a stable secondary amine. scienceinfo.com

This strategy allows for the conjugation of a wide variety of carbonyl-containing molecules, including:

Aldehydes and ketones present on small molecules or biomolecules.

Carbonyl groups introduced onto biomolecules through chemical modification, such as the oxidation of carbohydrates to generate aldehydes. creative-biolabs.com

The same reducing agents used for imine stabilization, such as sodium cyanoborohydride or sodium triacetoxyborohydride, are employed in this context to ensure the formation of a stable secondary amine linkage. organic-chemistry.orgrsc.org This approach provides another robust method for expanding the functionality and complexity of the final conjugate.

Principles of Chemoselective and Orthogonal Bioconjugation Utilized with this compound

The heterobifunctional nature of this compound, featuring a terminal benzaldehyde and a Boc-protected amine, allows for highly specific and controlled bioconjugation strategies. These strategies are founded on the principles of chemoselectivity, where a reagent reacts with one functional group in the presence of others, and orthogonality, where specific functional groups can be addressed independently under distinct reaction conditions.

The benzaldehyde group at one terminus of the linker provides a reactive handle for covalent modification of biomolecules through several chemoselective ligation reactions. The most prominent of these are reactions with aminooxy or hydrazide-functionalized molecules to form stable oxime and hydrazone linkages, respectively. These reactions are highly selective for the carbonyl group of the aldehyde, leaving other functional groups typically found in biomolecules, such as amines and thiols, untouched under controlled conditions.

Conversely, the other terminus of the linker is capped with a tert-butyloxycarbonyl (Boc) protecting group on a primary amine. This Boc group is stable under the conditions required for aldehyde-mediated ligations but can be selectively removed under acidic conditions to reveal the primary amine. This unmasked amine is then available for a second, independent conjugation reaction, for example, with an activated carboxylic acid. This two-step approach, involving selective deprotection followed by conjugation, is a cornerstone of orthogonal bioconjugation.

Chemoselective Ligation of the Benzaldehyde Moiety

The aromatic aldehyde of this compound is a key functional group for achieving chemoselective conjugation. It can react with various nucleophiles, but its reactions with aminooxy and hydrazide groups are particularly effective for bioconjugation due to the high stability of the resulting products.

Oxime and Hydrazone Formation: The reaction of the benzaldehyde with an aminooxy group results in a highly stable oxime linkage, while reaction with a hydrazide forms a hydrazone bond. Both reactions can proceed under mild, aqueous conditions compatible with biological systems. However, oxime bonds are significantly more stable than hydrazone bonds, especially at physiological pH. nih.govraineslab.comresearchgate.net The rate of hydrolysis for oximes is reported to be nearly 1000-fold lower than for simple hydrazones. nih.govresearchgate.net

The kinetics of these ligation reactions can be significantly accelerated by the use of catalysts, such as aniline. Aniline catalysis is particularly effective for reactions involving aromatic aldehydes like the one present in this compound. nih.govresearchgate.net Research has shown that aniline can enhance the rate of oxime and hydrazone formation by several orders of magnitude, enabling efficient conjugation at low concentrations of reactants. nih.govacs.org

Ligation ReactionConditionsSecond-Order Rate Constant (k, M-1s-1)Fold-Increase with Catalyst
Hydrazone Formation (Benzaldehyde + 6-Hydrazinopyridyl)Uncatalyzed, pH 72.6 ± 0.1-
100 mM Aniline, pH 7170 ± 10~65
Oxime Formation (Benzaldehyde + Aminooxyacetyl)Uncatalyzed, pH 7~0.1 (estimated)-
100 mM Aniline, pH 78.2 ± 1.0~82

Reductive Amination: An alternative chemoselective strategy involves the reaction of the aldehyde with a primary amine to form an initial imine (Schiff base), which is then reduced to a stable secondary amine linkage. This process, known as reductive amination, requires a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose, as it is most effective at reducing iminium ions at a pH range of 6-8, while the reduction of aldehydes is slower under these conditions. stackexchange.comchemicalbook.commasterorganicchemistry.com The pH of the reaction is a critical parameter to control to ensure efficient and selective reductive amination. harvard.edu

Orthogonal Deprotection of the Boc-Amine

The Boc-protected amine at the other end of the this compound linker provides the basis for orthogonal conjugation. The Boc group is a widely used protecting group in organic synthesis due to its stability to a broad range of reagents and conditions, including those used for the aforementioned aldehyde ligations. masterorganicchemistry.combroadpharm.com

The key to its utility in an orthogonal strategy is its lability under acidic conditions. The Boc group can be efficiently removed by treatment with acids such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). masterorganicchemistry.comcommonorganicchemistry.com The concentration of TFA and the reaction time can be modulated to achieve complete deprotection. This deprotection step is performed independently of the initial aldehyde conjugation, thus exemplifying an orthogonal protection strategy. Once the Boc group is removed, the newly exposed primary amine can be used for subsequent conjugation reactions.

Deprotection ConditionsReaction TimeOutcome
55% TFA in DCM30 minHigh purity of deprotected peptides reported in solid-phase synthesis. nih.gov
25% TFA in DCM2 hoursEffective for complete deprotection. commonorganicchemistry.com
40% TFA in DCMVariableCommonly used in solution-phase peptide synthesis for iterative deprotection. reddit.com
100% TFA5 minCan lead to higher levels of impurities in some cases compared to 55% TFA/DCM. nih.gov

The orthogonality of the aldehyde and Boc-protected amine functionalities within this compound allows for a sequential and site-specific approach to constructing complex bioconjugates. For instance, a biomolecule containing a hydrazide or aminooxy group can first be reacted with the aldehyde terminus of the linker. Following purification, the Boc group can be removed to expose the amine, which can then be coupled to a second molecule of interest, such as a drug or a dye containing an activated ester. This precise control over the conjugation process is essential for the development of well-defined therapeutic and diagnostic agents.

Advanced Research Applications of this compound: A Focused Review

The compound, characterized by an aldehyde group, a phenyl amide, an 11-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine, is commercially available and primarily indicated for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These applications, while significant, fall outside the explicit scope of the user-defined outline which focuses on non-therapeutic, mechanistic, and materials science research.

Extensive searches for literature detailing the use of "this compound" in the following specific areas did not yield sufficient data to construct a scientifically rigorous and detailed article as per the user's instructions:

Advanced Research Applications in Chemical Biology and Material Sciences Employing Ald Ph Amido Peg11 Nh Boc

Fabrication of Functional Hydrogel Systems for in Vitro Biological Research:No research articles were found that specifically describe the use of "Ald-Ph-amido-PEG11-NH-Boc" in the fabrication of hydrogels for in vitro biological research.

Crosslinking Mechanisms:Consequently, there is no specific information on the use of "this compound" in hydrogel networks formed via Schiff base, hydrazone, or oxime formation.

While the aldehyde functional group on the phenyl ring of this linker is theoretically capable of participating in such reactions, the lack of published research specifically employing "this compound" for these purposes prevents a detailed and accurate discussion as requested.

Therefore, to fulfill the user's request for a thorough and scientifically accurate article strictly adhering to the provided outline and focusing solely on "this compound," further research would need to be conducted and published within the scientific community that specifically utilizes this compound in the outlined advanced research applications.

Control of Hydrogel Mechanical Properties and Degradation Kinetics for Research Models

Hydrogels are three-dimensional polymer networks that serve as excellent synthetic mimics of the extracellular matrix (ECM) in research models due to their high water content and tunable physical properties. sigmaaldrich.com The functional groups of linkers like this compound are instrumental in controlling these properties.

The mechanical stiffness (elastic modulus) of a hydrogel, which significantly influences cell behavior, can be precisely controlled by modulating the polymer backbone density and cross-linking density. nih.govresearchgate.net In hydrogel systems formed using aldehyde-terminated PEG precursors, the stiffness can be tuned by altering the concentration of the PEG macromer. researchgate.netresearchgate.net For instance, reacting a multi-arm aminooxy cross-linker with a bis-aldehyde-functionalized PEG allows for the formation of hydrogels via stable oxime bonds. nih.gov Studies on such systems demonstrate that increasing the total polymer content directly correlates with an increase in the hydrogel's storage modulus (stiffness). nih.govresearchgate.net

Table 1: Influence of PEG Concentration on Hydrogel Stiffness in an Oxime Ligation System.
Total Polymer Content (mg/mL)Storage Modulus (G') at pH 7.4 (Pascals)
1025 - 150
20300 - 800
301000 - 2300

Data synthesized from studies on analogous oxime-crosslinked PEG hydrogel systems demonstrating the principle of tunable mechanics. researchgate.net

Degradation kinetics are another critical parameter for research models, particularly in studies involving cell migration, tissue remodeling, and controlled release. researchgate.net Hydrogels can be engineered to degrade via different mechanisms, including hydrolysis of labile ester bonds or enzymatic cleavage of specific peptide sequences incorporated into the cross-links. nih.govpurdue.edu By selecting cross-linkers with varying hydrolytic stability or susceptibility to enzymes like matrix metalloproteinases (MMPs), the degradation profile of the hydrogel can be tailored from hours to months. nih.govrsc.org For example, incorporating MMP-sensitive peptide sequences into a PEG-based scaffold allows for cell-mediated degradation, closely mimicking the dynamic nature of native ECM. nih.govmdpi.com The rate of this degradation can be further tuned by adjusting the cross-linker to polymer ratio, which affects both the mechanical properties and the density of cleavage sites. rsc.org

Application as 2D and 3D Cell Culture Scaffolds for in Vitro Cellular Studies

Poly(ethylene glycol) (PEG)-based hydrogels are widely used for creating both two-dimensional (2D) and three-dimensional (3D) scaffolds for in vitro cell culture. sigmaaldrich.comjenkemusa.com Their intrinsic bio-inertness prevents non-specific protein adsorption and cell adhesion, providing a "blank slate" that can be systematically modified with specific biological cues to direct cell behavior. nih.govnih.gov The aldehyde functionality of this compound is ideal for covalently attaching adhesion ligands, such as peptides containing an RGD (arginine-glycine-aspartic acid) sequence, which are recognized by cell surface integrins and promote cell attachment. nih.gov

Synthetic hydrogels serve as powerful platforms to recapitulate key aspects of the native extracellular matrix (ECM), a complex and dynamic network that provides both structural support and biochemical signals to cells. nih.govresearchgate.net To effectively mimic the ECM, synthetic scaffolds must replicate its mechanical properties and present relevant biological signals. mdpi.comacs.org PEG-based hydrogels, formed using functional linkers, allow for the independent control over stiffness and bioactivity, a significant advantage over naturally derived matrices like collagen, which often have coupled properties. acs.org

Researchers can create ECM-mimicking hydrogels by cross-linking functionalized PEG molecules, such as those with aldehyde termini, and simultaneously incorporating adhesion peptides (e.g., RGD) and sites for proteolytic degradation. mdpi.comacs.org This approach allows for the creation of 3D environments where the stiffness matches that of specific soft tissues, and the biochemical cues guide cell adhesion and remodeling behavior, providing a physiologically relevant platform for studying complex cellular processes in vitro. nih.govacs.org

The ability to independently tune the properties of PEG hydrogels makes them ideal for deconstructing the complex interplay between cells and their microenvironment. nih.govresearchgate.net By systematically varying scaffold stiffness, adhesion ligand density, and degradability, researchers can investigate how these individual cues influence cell fate, including adhesion, proliferation, migration, and differentiation. researchgate.netmdpi.com

For example, studies have shown that scaffold stiffness can profoundly impact cellular phenotype. Encapsulating mesenchymal stem cells in PEG hydrogels of varying moduli has been shown to direct their differentiation toward neuronal, myogenic, or osteogenic lineages. researchgate.net Similarly, the adhesion of certain cell types, like fibroblasts and HeLa cells, has been observed to decrease significantly on stiffer hydrogels, demonstrating that cell-material interactions are highly dependent on the mechanical context. researchgate.net The use of a versatile linker like this compound would enable the fabrication of such precisely defined scaffolds, allowing for the covalent immobilization of bioactive molecules to study these interactions with high fidelity. researchgate.net

Surface Functionalization and Immobilization Strategies for Research Platforms

Beyond hydrogel scaffolds, the functional groups of this compound are highly suited for the modification of solid surfaces to create advanced research platforms, such as biosensors and arrays for studying biomolecular interactions. nih.govplos.org The long PEG11 chain acts as a spacer, projecting the terminal functional group away from the surface to improve its accessibility and minimize steric hindrance.

A critical requirement for many research platforms, including biosensors and affinity matrices, is the stable, covalent attachment of probe molecules (e.g., enzymes, antibodies, or nucleic acids) to a solid support. nih.govplos.orgresearchgate.net The benzaldehyde (B42025) group on the linker provides a reactive handle for such immobilization. Surfaces like glass or polymers can first be functionalized with aminooxy or hydrazide groups, which then readily react with the aldehyde-terminated PEG linker to form a stable, covalently attached layer. researchgate.netrsc.org

This strategy has been employed in the development of biosensors. For example, enzymes like urease have been complexed with aldehyde-functionalized PEG and immobilized onto membranes for the creation of potentiometric urea (B33335) biosensors. nih.gov Such immobilization not only secures the enzyme to the sensor surface but can also enhance its stability and activity compared to the free enzyme. nih.gov The covalent nature of the linkage ensures the long-term stability of the sensor surface, which is crucial for reproducible measurements. researchgate.net

In many biological assays, it is crucial to prevent the non-specific adsorption of proteins and cells onto surfaces, a phenomenon known as biofouling. biochempeg.com Surfaces grafted with PEG are considered the gold standard for creating anti-fouling coatings. nih.govsigmaaldrich.com The hydrophilic, flexible PEG chains form a steric barrier that repels proteins and prevents their adhesion. sigmaaldrich.comnih.gov

Table 2: Efficacy of PEG-Based Surface Coatings in Reducing Biofouling.
Surface TypeFibrinogen Adsorption Reduction (%)L929 Cell Adhesion Reduction (%)
Unmodified Control0%0%
Pyrogallol/PEG Coating>99%>99%

Data from a study demonstrating the anti-fouling performance of a one-step PEG immobilization technique. nih.gov

By immobilizing this compound onto a substrate, a dense layer of PEG chains can be created that effectively passivates the surface against non-specific binding. nih.gov This is particularly valuable for research platforms like protein microarrays or surface plasmon resonance (SPR) sensors, where specific interactions are being measured. reading.ac.uk The anti-fouling background ensures that the detected signal originates solely from the intended specific binding event, thereby increasing the assay's sensitivity and reliability. nih.govsigmaaldrich.com

Contributions to Combinatorial Chemistry and the Design of Multi-functional Research Scaffolds

The distinct reactive termini of this compound make it an ideal building block for combinatorial chemistry and the development of multi-functional research scaffolds. The aldehyde group provides a reactive handle for the immobilization of the linker onto a solid support or for the attachment of a primary molecular building block, while the Boc-protected amine can be deprotected under acidic conditions to introduce a second element of diversity. This orthogonal reactivity is fundamental to the "split-and-pool" strategy often employed in the synthesis of one-bead-one-compound combinatorial libraries.

Orthogonal Solid-Phase Synthesis Strategy

In a typical solid-phase synthesis workflow, the aldehyde terminus of this compound can be reductively aminated with an amine-functionalized solid support, such as aminomethyl polystyrene resin. This initial step anchors the PEG linker to the solid phase. Following this immobilization, the resin beads can be pooled and then split into multiple portions for the subsequent diversification steps.

The deprotection of the Boc group exposes the primary amine, which can then be reacted with a variety of carboxylic acids, activated esters, or other amine-reactive reagents. This process allows for the introduction of the first set of diverse chemical entities. The power of combinatorial synthesis lies in the iterative nature of this process. After the first diversification step, the beads can be pooled again, mixed, and then split for the next round of chemical modifications, leading to the exponential growth of the library's complexity.

The following interactive table illustrates a simplified, hypothetical three-step combinatorial synthesis using this compound as a foundational linker to generate a diverse library of small molecules.

StepReagent/Building BlockReaction ConditionResulting Functionality
1. Immobilization Aminomethyl Polystyrene ResinReductive AminationLinker anchored to solid support
2. Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Acidic DeprotectionFree primary amine
3. Diversification 1 A library of 10 different carboxylic acids (R1-COOH)Amide Coupling (e.g., with HBTU/DIEA)Introduction of first diversity element (R1)
4. Pooling and Splitting N/AN/ARandomized distribution of beads for next step
5. Diversification 2 A library of 10 different aldehydes (R2-CHO)Reductive AminationIntroduction of second diversity element (R2)
6. Cleavage from Resin Acidic cleavage (e.g., TFA cocktail)N/ARelease of the final library of compounds

This strategy can generate a library of 100 (10 x 10) unique compounds, each with a general structure of R1-NH-PEG11-amido-Ph-CH2-NH-R2. The PEG linker in this scaffold not only provides a flexible spacer between the diversity elements but also enhances the solubility of the final compounds in aqueous media, which is often beneficial for biological screening assays.

Design of Multi-functional Research Scaffolds for Cell-Material Interaction Studies

In the realm of material sciences, particularly in tissue engineering and the study of cell-material interactions, this compound serves as a versatile linker for the creation of multi-functional hydrogel scaffolds. The ability to orthogonally functionalize a scaffold with different bioactive molecules allows researchers to mimic the complex microenvironment of the extracellular matrix (ECM).

For instance, a PEG-based hydrogel can be prepared with pendant amine groups. The aldehyde functionality of this compound can be used to conjugate the linker to the hydrogel backbone via reductive amination. Subsequently, the Boc-protected amine can be deprotected to allow for the attachment of cell-adhesive peptides, such as RGD (arginine-glycine-aspartic acid), which promotes cell attachment. Furthermore, other bioactive molecules, such as growth factors or enzymes, can be incorporated into the scaffold to influence cell behavior, such as proliferation and differentiation.

The following table outlines a hypothetical design for a multi-functional hydrogel scaffold for studying the synergistic effects of cell adhesion and growth factor signaling on stem cell differentiation.

Scaffold ComponentFunctionConjugation Chemistry
Base Hydrogel Provides 3D supportN/A
This compound Heterobifunctional linkerReductive amination of aldehyde with amine groups on the hydrogel
RGD Peptide Promotes cell adhesionAmide coupling to the deprotected amine of the linker
Growth Factor (e.g., BMP-2) Induces osteogenic differentiationCovalent attachment to a separate functional group on the hydrogel

By systematically varying the density of the RGD peptide and the concentration of the immobilized growth factor, researchers can create a combinatorial matrix of scaffold compositions. This allows for the high-throughput screening of optimal conditions for guiding specific cellular responses. The hydrophilic and biocompatible nature of the PEG11 linker ensures that the tethered bioactive molecules remain accessible to the cells and that the scaffold itself does not elicit a significant inflammatory response.

Computational and Theoretical Insights into Ald Ph Amido Peg11 Nh Boc and Peg Based Systems

Molecular Dynamics (MD) Simulations of PEG Conformational Behavior and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to model the movement of atoms and molecules over time. For PEG-based systems, MD simulations provide critical information about the conformational landscape of the PEG chain and its interactions with the surrounding environment, particularly in aqueous solutions.

Influence of PEG Length (e.g., 11 Units) on Linker Conformation and Flexibility

Shorter PEG chains tend to be less flexible than their longer counterparts. creativepegworks.com However, even with 10 or 11 units, the chain possesses significant conformational freedom. acs.org This flexibility allows the linker to adopt various conformations, which can be essential for spanning the distance between two binding partners. Studies comparing PEG linkers of different lengths have shown that longer linkers can enhance properties like tumor accumulation in targeted drug delivery systems, suggesting that the linker's ability to extend and orient a targeting ligand is length-dependent. dovepress.com The choice of an 11-unit PEG chain represents a strategic design element to optimize the balance between maintaining a specific distance and accommodating the dynamic nature of protein interactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Bioconjugation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.netrsc.org For the Ald-Ph-amido-PEG11-NH-Boc linker, these methods can be used to understand the key bioconjugation reaction involving its terminal aldehyde group.

Density Functional Theory (DFT) Studies on Aldehyde-Amine/Hydrazine (B178648) Reaction Pathways

The reaction between an aldehyde and a primary amine (such as the side chain of a lysine (B10760008) residue on a protein) or a hydrazine derivative is a cornerstone of bioconjugation. This reaction typically proceeds via the formation of a carbinolamine intermediate, followed by dehydration to form an imine (Schiff base). researchgate.netnih.gov DFT calculations have been employed to map the energy landscape of this reaction, identifying transition states and intermediates. researchgate.netmdpi.com

These theoretical studies reveal that under neutral conditions, the initial nucleophilic attack of the amine on the aldehyde carbonyl leads to the formation of the carbinolamine. researchgate.netnih.gov The subsequent dehydration step to form the stable imine is often the rate-limiting step and can be acid-catalyzed. researchgate.net DFT studies can calculate the activation energy barriers for each step, providing a quantitative understanding of the reaction kinetics. mdpi.combohrium.com For instance, calculations can compare different pathways, such as a reaction catalyzed by another amine molecule versus an uncatalyzed reaction, showing that the catalyzed path often has a lower energy barrier. mdpi.combohrium.com

Table 1: Theoretical Reaction Intermediates and Products in Aldehyde-Amine Condensation
Reaction StepIntermediate/ProductDescriptionSignificance
Nucleophilic AttackCarbinolamineTetrahedral intermediate formed by the addition of the amine to the aldehyde carbonyl.First key intermediate; its formation is typically reversible. researchgate.netnih.gov
DehydrationImine (Schiff Base)Product formed after the elimination of a water molecule from the carbinolamine.Forms the stable covalent linkage in the bioconjugate. researchgate.net
Reduction (Optional)Secondary AmineProduct formed by the reduction of the imine, often using reagents like sodium cyanoborohydride.Creates a more stable, non-reversible C-N bond. mdpi.com

Theoretical Examination of Electronic and Steric Effects of the Phenyl Group on Reactivity

The phenyl group adjacent to the aldehyde in this compound significantly influences the aldehyde's reactivity. Theoretical studies can quantify these electronic and steric effects. The phenyl group is generally electron-withdrawing via induction but can be electron-donating through resonance. Its net effect impacts the electrophilicity of the aldehyde's carbonyl carbon. nih.gov

Quantum chemical calculations can model how substituents on the phenyl ring alter the electron density at the reaction center. scielo.br For an unsubstituted phenyl group, the conjugation with the carbonyl group can stabilize the reactant. Steric hindrance from the bulky phenyl group can also affect the rate of nucleophilic attack by slowing down the approach of the amine. nih.govnih.gov Computational models can dissect these competing factors, providing insight into how the "Ph" component of the linker modulates the kinetics of bioconjugation compared to a simple aliphatic aldehyde. nih.gov For example, DFT can be used to calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, which is a key indicator of its electrophilicity and reactivity toward a nucleophile. researchgate.net

Kinetic Modeling and Simulation of Bioconjugation Processes Involving Aldehyde and Amine Reactivity

Kinetic modeling combines theoretical principles with experimental data to simulate the progress of a reaction over time. For the bioconjugation of this compound to a protein, kinetic models can predict the rate of product formation under various conditions. nih.govfrontiersin.org

These models typically consist of a set of differential equations that describe the concentration changes of reactants, intermediates, and products. nih.gov For the aldehyde-amine reaction, the model would include rate constants for the formation of the carbinolamine intermediate and its subsequent conversion to the imine. nih.gov Factors such as pH, reactant concentrations, and the presence of catalysts can be incorporated into the model. researchgate.net

Simulations based on these models are crucial for optimizing bioconjugation protocols. For example, they can predict the required concentration of the PEG linker to achieve a desired degree of protein modification within a specific timeframe. nih.gov Kinetic models developed for aldehyde-based PEGylation have shown that factors like potential reagent inactivation in the presence of the protein can be critical for accurately simulating the reaction's progress. nih.gov By comparing simulation results with experimental data, the underlying reaction mechanism can be validated and refined. frontiersin.org

Table 2: Key Parameters in Kinetic Models of Aldehyde-Amine Bioconjugation
ParameterSymbolDescriptionImpact on Reaction
Forward Rate Constant (Step 1)k1Rate of carbinolamine formation from aldehyde and amine.Determines the initial speed of the reaction. acs.org
Reverse Rate Constant (Step 1)k-1Rate of carbinolamine dissociation back to reactants.Influences the equilibrium concentration of the intermediate. mdpi.com
Forward Rate Constant (Step 2)k2Rate of imine formation from the carbinolamine (dehydration).Often the rate-limiting step; determines overall product formation rate. acs.org
pHpHAcidity/basicity of the reaction medium.Affects the protonation state of the amine and can catalyze the dehydration step. mdpi.com

Predictive Models for Conjugation Efficiency and Selectivity in Multi-Functional Systems

The efficiency and selectivity of conjugation reactions involving this compound are influenced by a multitude of factors, including the properties of the PEG linker, the target molecule, and the reaction conditions. Predictive models, often built upon a foundation of kinetic and structural data, offer a powerful tool to navigate this complexity and streamline the development of well-defined bioconjugates. nih.gov

Structure-dependent reactivity models have emerged as a key strategy for predicting the outcomes of PEGylation reactions. nih.govmdpi.com These models integrate various molecular descriptors to forecast the reactivity of specific sites on a protein or other biomolecule. For the aldehyde group of this compound, which targets amine residues (such as the N-terminus of a peptide or the side chain of lysine), these descriptors can include:

Exposed Surface Area (ESA): The accessibility of the target amine group is a primary determinant of its reactivity. Computational tools can calculate the solvent-accessible surface area of each potential conjugation site on a target protein.

pKa: The nucleophilicity of an amine group is pH-dependent. Predictive models can incorporate pKa calculations to assess the likelihood of reaction at a given pH.

Local Surface Charge: The electrostatic environment surrounding a potential conjugation site can influence the approach and orientation of the PEG linker.

By integrating these parameters, kinetic models can be developed to simulate the progress of a PEGylation reaction, predicting the distribution of different conjugated species (PEGmers) over time. nih.gov Machine-learning algorithms can further enhance the predictive accuracy of these models by identifying complex relationships within large datasets of experimental conjugation results. nih.govresearchgate.net

The following table illustrates the type of data that can be generated by a predictive model for the conjugation of this compound to a hypothetical protein with multiple potential amine conjugation sites.

Target Amine SiteExposed Surface Area (Ų)pKaPredicted Relative Reactivity (%)
N-terminus858.265
Lysine 126010.520
Lysine 487510.415
Lysine 723010.6<1

This table presents hypothetical data based on the principles of structure-dependent reactivity models.

Optimization of Reaction Parameters through Computational Approaches

Computational approaches are not only valuable for predicting conjugation outcomes but also for optimizing the reaction parameters to achieve the desired product with high yield and purity. escholarship.org Bioconjugation reactions are often complex, and empirical optimization can be a time-consuming and resource-intensive process. mdpi.com Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, can provide a molecular-level understanding of the reaction mechanism and guide the selection of optimal conditions.

Key reaction parameters that can be optimized using computational approaches include:

pH: As mentioned, the pH of the reaction medium is critical for controlling the reactivity of both the aldehyde group on the PEG linker and the target amine groups. Computational pKa predictions can help identify the optimal pH range for selective conjugation.

Temperature: Temperature affects the rate of the conjugation reaction. MD simulations can be used to study the effect of temperature on the conformational dynamics of the reactants and the transition state of the reaction.

Stoichiometry: The molar ratio of the PEG linker to the target molecule is a crucial parameter for controlling the degree of conjugation. Kinetic models can simulate the effect of different stoichiometric ratios on the product distribution.

Solvent: The choice of solvent can influence the solubility and reactivity of the reactants. Computational models can be used to screen different solvents and predict their effect on the conjugation efficiency.

The table below provides an example of how computational models can be used to predict the effect of different reaction parameters on the conjugation efficiency of this compound.

pHTemperature (°C)Molar Ratio (PEG:Protein)Predicted Conjugation Efficiency (%)
6.5251:175
7.4251:192
8.0251:185
7.441:160
7.4371:195
7.4255:198

This table presents hypothetical data to illustrate the output of computational models for reaction optimization.

By leveraging these computational and theoretical insights, researchers can move from a trial-and-error approach to a more rational and data-driven process for developing bioconjugates with this compound. nih.gov This not only accelerates the development timeline but also leads to the creation of more homogeneous and well-characterized products for a variety of applications.

Future Research Trajectories and Emerging Paradigms for Ald Ph Amido Peg11 Nh Boc Analogs

Exploration of Novel Bio-orthogonal Click Chemistries for Enhanced Versatility

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is central to the evolution of linker technology. nih.govdiagnosticsworldnews.com While the aldehyde group on Ald-Ph-amido-PEG11-NH-Boc can react with aminooxy moieties, future analogs are poised to incorporate a broader range of bio-orthogonal "click" chemistry handles to expand their utility. broadpharm.com Click reactions are valued for being modular, high-yielding, and generating inoffensive byproducts, making them ideal for biological applications. nih.gov

The limitations of traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), particularly the cytotoxicity of the copper catalyst, have spurred the development of copper-free alternatives. biochempeg.com Strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions are at the forefront of this evolution. nih.govmdpi.com Analogs of this compound can be synthesized where the aldehyde or amine is replaced with functional groups such as azides, cyclooctynes (e.g., BCN, DBCO), or tetrazines. biochempeg.com This would enable highly selective and biocompatible conjugation to proteins, nanoparticles, or other molecules that have been functionalized with the corresponding reaction partner. biochempeg.comacs.org The ability to perform multiple, mutually orthogonal click reactions simultaneously allows for the construction of increasingly complex bioconjugates to probe multifaceted biological systems. nih.gov

Click Reaction Type Reactive Partners Key Advantages Potential Application for Analogs
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + AzideHigh reaction rate, excellent reliability.Controlled, ex-vivo conjugation for material synthesis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne (e.g., DBCO, BCN) + AzideCopper-free, highly biocompatible, excellent kinetics. biochempeg.comIn-vivo labeling, creating antibody-drug conjugates (ADCs) or PROTACs in living cells.
Inverse electron-demand Diels-Alder (IEDDA) Tetrazine + Trans-cyclooctene (TCO)Extremely fast reaction kinetics, bioorthogonal. mdpi.comRapid conjugation for pre-targeted imaging or drug delivery applications.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Cyclooctyne + NitroneMetal-free, orthogonal to SPAAC. biochempeg.comDual-labeling experiments in conjunction with other click chemistries.

These advanced click chemistries provide a toolkit for developing linker analogs with precisely controlled reactivity, enabling their use in sophisticated applications such as in-vivo imaging, targeted drug delivery, and the assembly of complex biomaterials. mdpi.comacs.org

Advanced Computational Design of PEG-based Linkers with Tailored Reactivity

The rational design of linker molecules is shifting from empirical, trial-and-error approaches to more predictive, computationally-driven methods. The characteristics of the linker—including its length, flexibility, and chemical composition—are critical determinants of the efficacy of the final conjugate, such as a Proteolysis Targeting Chimera (PROTAC) or an Antibody-Drug Conjugate (ADC). nih.gov The linker is not merely a spacer but plays a pivotal role in facilitating the formation of stable and productive biological complexes, such as the ternary complex in PROTACs (Target Protein-PROTAC-E3 Ligase). nih.gov

Advanced computational modeling can be employed to design analogs of this compound with optimized properties. Molecular dynamics simulations, for instance, can predict the conformational behavior of the PEG chain, helping to determine the optimal length and rigidity to achieve the desired distance and orientation between two conjugated entities. This is crucial in PROTAC design, where linker length directly impacts degradation efficiency. Furthermore, quantum mechanics calculations can be used to fine-tune the reactivity of the terminal functional groups, ensuring efficient conjugation under specific physiological conditions.

Computational Method Objective in Linker Design Predicted Parameters Impact on Analog Design
Molecular Dynamics (MD) Simulation Predict conformational flexibility and spatial arrangement.Linker end-to-end distance, solvent accessible surface area, conformational states.Optimization of linker length for stable ternary complex formation in PROTACs.
Quantum Mechanics (QM) Analyze and predict the reactivity of functional groups.Reaction energy barriers, transition state geometries.Tailoring the reactivity of bio-orthogonal handles for specific conjugation conditions.
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity or physicochemical properties.Solubility, cell permeability, metabolic stability.Design of linkers that enhance the drug-like properties of the final conjugate.
Homology Modeling Build 3D models of target proteins for docking studies.Binding affinity, orientation of the PROTAC within the ternary complex.Guiding the choice of attachment points and linker geometry for optimal target engagement.

These computational tools will accelerate the development of bespoke PEG-based linkers, moving beyond generic spacers to create highly engineered components that are integral to the function of advanced therapeutic and diagnostic agents.

Development of Integrated Multi-Component Systems for Complex Biological Research Questions

Future research is aimed at creating highly complex, multifunctional systems where the linker serves as a central scaffold for integrating diverse molecular components. vectorlabs.com Analogs of this compound can be designed with multiple, orthogonal attachment points, enabling the construction of integrated systems capable of performing several tasks simultaneously. vectorlabs.com This paradigm shift allows for the development of sophisticated tools to probe and manipulate biological systems with unprecedented precision.

For example, a "theranostic" agent could be assembled on a PEG linker analog. This might involve attaching a targeting ligand (e.g., an antibody fragment) to one end, a therapeutic payload (e.g., a cytotoxic drug) at another position, and an imaging agent (e.g., a fluorophore) at a third site. vectorlabs.com Such a construct would allow for the simultaneous tracking of drug distribution to the target site and the monitoring of the therapeutic response.

Another emerging area is the development of multi-drug delivery platforms. By using branched or multi-functionalized PEG linkers, it is possible to conjugate two or more different drugs to a single targeting molecule. axispharm.com This approach could be used to deliver synergistic drug combinations to cancer cells, potentially overcoming drug resistance mechanisms. The PEG linker itself contributes favorably by enhancing the solubility and stability of the entire multi-component system. technologynetworks.comcreativepegworks.com These integrated systems, built upon intelligently designed linker backbones, represent a powerful strategy for tackling complex diseases and answering fundamental questions in biology.

System Type Components on Linker Analog Primary Function Example Research Question
Theranostic Agents Targeting Moiety + Therapeutic Payload + Imaging AgentSimultaneous diagnosis and therapy.Does the accumulation of an ADC in a tumor correlate with therapeutic efficacy in real-time?
Targeted Drug Combination Delivery Targeting Moiety + Drug A + Drug BOvercoming drug resistance; synergistic therapeutic effects.Can co-delivery of a kinase inhibitor and a DNA-damaging agent overcome resistance in a specific cancer type?
Proximity-Inducing Probes Cell-type A Targeting Ligand + Cell-type B Targeting Ligand + Reporter MoleculeInducing and reporting on intercellular interactions.What is the dynamic proximity between tumor cells and immune T-cells during immunotherapy?
Controlled Release Systems Targeting Moiety + Payload + Environmentally-Sensitive TriggerSpatiotemporal control of drug release. axispharm.comCan a cytotoxic payload be selectively released only within the acidic microenvironment of a tumor?

Q & A

Basic Research Questions

Q. What is the role of Ald-Ph-amido-PEG11-NH-Boc in ADC synthesis, and how does its non-cleavable nature influence drug delivery?

  • Methodological Answer : this compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs), connecting the antibody to the cytotoxic payload via stable amide bonds. Its 11-unit PEG chain enhances solubility and reduces steric hindrance during conjugation. Non-cleavable linkers require antibody degradation in lysosomes to release the payload, which can improve tumor specificity but limit bystander effects. To evaluate its impact, researchers should compare pharmacokinetics (e.g., serum stability via HPLC) and efficacy (e.g., cytotoxicity assays) against cleavable linkers like Val-Cit-PAB .

Q. What methods are recommended for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis involves sequential PEGylation and Boc protection of the amine group. Key steps include:

  • Activation : Use carbodiimide coupling (e.g., EDC/NHS) to conjugate aldehydes to amines.
  • Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG chains.
  • Characterization : Validate via 1^1H-NMR (e.g., Boc proton at ~1.4 ppm), MALDI-TOF (to confirm molecular weight), and FTIR (amide bond at ~1650 cm1^{-1}). Purity should exceed 95% (HPLC, C18 column) .

Q. What critical parameters should be prioritized when designing ADC experiments with this compound?

  • Methodological Answer : Focus on:

  • Drug-to-Antibody Ratio (DAR) : Optimize using hydrophobic interaction chromatography (HIC) to avoid aggregation (target DAR 2–4).
  • Buffer Conditions : Maintain pH 7.0–7.4 and low ionic strength to prevent linker hydrolysis.
  • Stoichiometry : Use molar ratios of 8:1 (linker:antibody) to balance conjugation efficiency and purity .

Advanced Research Questions

Q. How can conjugation efficiency of this compound with monoclonal antibodies be optimized while minimizing aggregation?

  • Methodological Answer :

  • Controlled pH : Conduct reactions at pH 8.5–9.0 to enhance amine reactivity while avoiding denaturation.
  • Site-Specific Conjugation : Use engineered cysteines (ThioMabs) or enzymatic tags (e.g., Sortase A) to direct linker attachment.
  • Aggregation Mitigation : Add surfactants (e.g., Polysorbate 20) or use stepwise PEGylation to reduce hydrophobic interactions. Monitor via dynamic light scattering (DLS) .

Q. What strategies are effective for assessing the stability of this compound under physiological conditions?

  • Methodological Answer :

  • In Vitro Stability : Incubate conjugates in human serum at 37°C for 7 days; quantify intact linker via LC-MS.
  • pH Sensitivity : Test linker integrity in buffers mimicking lysosomal (pH 4.5–5.0) and plasma (pH 7.4) environments.
  • Oxidative Stress : Expose to 1 mM H2_2O2_2 and analyze degradation products using tandem mass spectrometry .

Q. How should contradictions in linker performance data (e.g., in vitro vs. in vivo efficacy) be systematically analyzed?

  • Methodological Answer : Apply a contradiction resolution framework:

Data Validation : Confirm reproducibility across orthogonal assays (e.g., SPR for binding affinity vs. flow cytometry for internalization).

Contextual Factors : Compare tumor models (e.g., CDX vs. PDX) to assess microenvironmental influences.

Mechanistic Studies : Use knockouts (e.g., FcγR-null mice) to isolate linker-specific effects. Document using the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What analytical techniques are suitable for quantifying the degree of substitution in this compound conjugates?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance of payload chromophores (e.g., auristatins at 280 nm).
  • Reversed-Phase HPLC : Resolve conjugates by DAR using a C4 column with acetonitrile gradients.
  • Mass Photometry : Quantify intact conjugate mass distribution in real-time without labeling .

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